![molecular formula C21H25ClN2O2 B2738452 Benzyl 3,4-dihydrospiro[isoquinoline-1,4'-piperidine]-2-carboxylate hydrochloride CAS No. 2197063-03-7](/img/structure/B2738452.png)

Benzyl 3,4-dihydrospiro[isoquinoline-1,4'-piperidine]-2-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

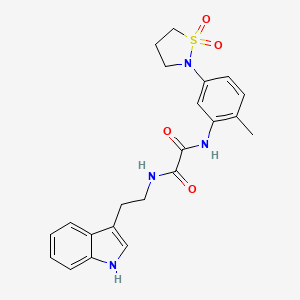

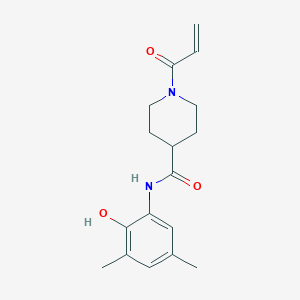

The compound is a complex organic molecule that likely contains a benzyl group (a benzene ring attached to a methylene group), a piperidine ring (a six-membered ring with one nitrogen atom), and a carboxylate group (a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group). It also seems to contain an isoquinoline structure, which is a type of heterocyclic compound .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through methods such as the Bischler-Napieralski reaction, which is commonly used to synthesize isoquinoline derivatives . Another method could involve the reaction of 4-cyanopyridine with toluene to give 4-benzylpyridine, followed by catalytic hydrogenation .Chemical Reactions Analysis

The compound likely undergoes various chemical reactions typical of its functional groups. For instance, the benzyl group might undergo electrophilic aromatic substitution, and the carboxylate group might participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Piperidine derivatives are generally basic due to the presence of a nitrogen atom, and they might be soluble in organic solvents .Aplicaciones Científicas De Investigación

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives, including structures similar to Benzyl 3,4-dihydrospiro[isoquinoline-1,4'-piperidine]-2-carboxylate hydrochloride, have demonstrated significant biological potentials such as antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial activities. Their versatility makes them a critical focus for medicinal chemists aiming to develop novel pharmacotherapeutic agents (Danao et al., 2021).

Aldo-Keto Reductase (AKR) 1C3 Inhibitors

Compounds with structural similarities to Benzyl 3,4-dihydrospiro[isoquinoline-1,4'-piperidine]-2-carboxylate hydrochloride serve as inhibitors for AKR1C3, a drug target in hormonal malignancies. These inhibitors have distinct advantages in treating castration-resistant prostate cancer, breast cancer, and acute myeloid leukemia, highlighting the importance of such compounds in modern therapeutics (Penning, 2017).

Chemokine CCR3 Antagonists

Chemokine receptor CCR3 plays a significant role in allergic diseases. Small molecule antagonists, including structures related to Benzyl 3,4-dihydrospiro[isoquinoline-1,4'-piperidine]-2-carboxylate hydrochloride, are believed to offer valuable approaches for treating diseases like asthma, atopic dermatitis, and allergic rhinitis. The detailed structure-activity relationships of these antagonists provide insights into their potential therapeutic applications (Willems & IJzerman, 2009).

Novel CNS Acting Drugs

Functional chemical groups within compounds like Benzyl 3,4-dihydrospiro[isoquinoline-1,4'-piperidine]-2-carboxylate hydrochloride may serve as lead molecules for synthesizing compounds with central nervous system (CNS) activity. These compounds could potentially address a range of CNS effects from depression and euphoria to convulsion, providing a basis for new drug development in neurology and psychiatry (Saganuwan, 2017).

Dipeptidyl Peptidase IV Inhibitors

The structural framework of Benzyl 3,4-dihydrospiro[isoquinoline-1,4'-piperidine]-2-carboxylate hydrochloride aligns with the development of dipeptidyl peptidase IV inhibitors, which are significant in the treatment of type 2 diabetes mellitus. These inhibitors showcase the potential of such compounds in addressing metabolic disorders, underlining the broad applicability in therapeutic interventions (Mendieta, Tarragó, & Giralt, 2011).

Propiedades

IUPAC Name |

benzyl spiro[3,4-dihydroisoquinoline-1,4'-piperidine]-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2.ClH/c24-20(25-16-17-6-2-1-3-7-17)23-15-10-18-8-4-5-9-19(18)21(23)11-13-22-14-12-21;/h1-9,22H,10-16H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYZUBZLPSBBPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2(CCNCC2)C3=CC=CC=C31)C(=O)OCC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3,4-dihydrospiro[isoquinoline-1,4'-piperidine]-2-carboxylate hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((naphthalen-1-ylmethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2738371.png)

![1-(2-methoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2738373.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2738376.png)

![7-(4-ethoxyphenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2738381.png)

![N-(2-ethylphenyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2738386.png)

![1,3,2-Dioxaborolane, 2-[3-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2738387.png)

![Phenyl 4-((benzo[c][1,2,5]thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2738392.png)